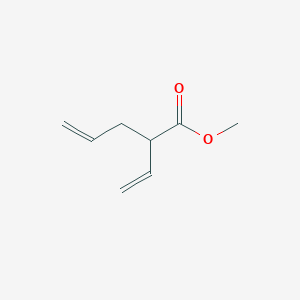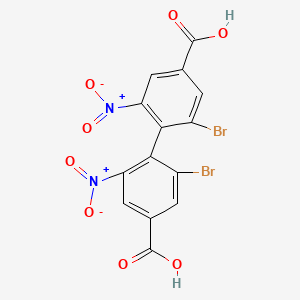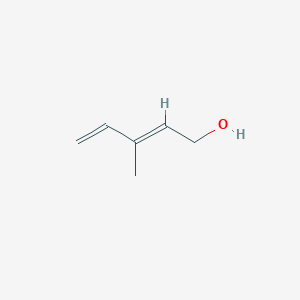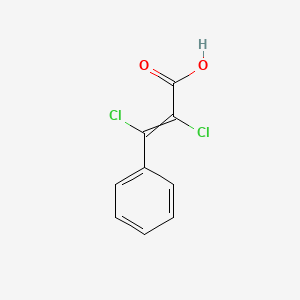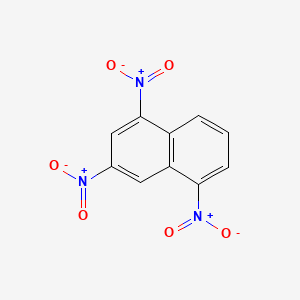
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a heptafluorobutene moiety. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene typically involves the reaction of benzene with heptafluorobutene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene is reacted with heptafluorobutene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the heptafluorobutene moiety to a single bond, resulting in the formation of heptafluorobutane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where hydrogen atoms are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Heptafluorobutane derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学的研究の応用
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to the unique properties of fluorine atoms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism by which (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms can form strong hydrogen bonds and interact with various molecular targets, affecting the compound’s reactivity and stability. The pathways involved often include interactions with enzymes or receptors that recognize the fluorinated moiety, leading to specific biological or chemical outcomes.
類似化合物との比較
Similar Compounds
1,1,2,3,3,4,4-Heptafluoro-1-butene: Similar in structure but lacks the benzene ring.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of a double bond.
1,1,1,3,3,3-Hexafluoroisopropanol: Contains fewer fluorine atoms and a different functional group.
Uniqueness
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is unique due to the combination of a highly fluorinated butene moiety with a benzene ring. This structure imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
5300-25-4 |
|---|---|
分子式 |
C10H5F7 |
分子量 |
258.13 g/mol |
IUPAC名 |
1,1,3,3,4,4,4-heptafluorobut-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H5F7/c11-8(12)7(6-4-2-1-3-5-6)9(13,14)10(15,16)17/h1-5H |
InChIキー |
CQMURZOQOWUAQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(F)F)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)

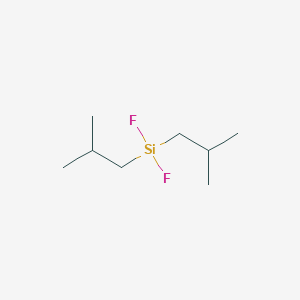
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
